molecular formula C22H22FN3O3 B11154221 2-(2-fluorophenyl)-N-(2-morpholinoethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

2-(2-fluorophenyl)-N-(2-morpholinoethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B11154221
M. Wt: 395.4 g/mol
InChI Key: QMWPITJJFMOVKG-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-N-(2-morpholinoethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a morpholinoethyl group, and an isoquinolinecarboxamide structure, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-N-(2-morpholinoethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.

    Introduction of the Fluorophenyl Group: This step involves the use of a fluorinated benzene derivative, which can be introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the Morpholinoethyl Group: This is typically done through an alkylation reaction, where the morpholine ring is attached to the isoquinoline core via an ethyl linker.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-N-(2-morpholinoethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

2-(2-fluorophenyl)-N-(2-morpholinoethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide has several applications in scientific research:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding, given its potential interactions with biological macromolecules.

    Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is desired.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-(2-morpholinoethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the morpholinoethyl group could contribute to the compound’s solubility and bioavailability. The isoquinolinecarboxamide structure may play a role in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-fluorophenyl)-N-(2-morpholinoethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of the isoquinolinecarboxamide structure, in particular, may enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H22FN3O3

Molecular Weight

395.4 g/mol

IUPAC Name

2-(2-fluorophenyl)-N-(2-morpholin-4-ylethyl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C22H22FN3O3/c23-19-7-3-4-8-20(19)26-15-18(16-5-1-2-6-17(16)22(26)28)21(27)24-9-10-25-11-13-29-14-12-25/h1-8,15H,9-14H2,(H,24,27)

InChI Key

QMWPITJJFMOVKG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4F

Origin of Product

United States

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